Structural Assignment Confirmation: Definitive Double Bond Position and Geometry via NMR and FTIR Spectroscopy
The identity of 3-[(Z)-heptadec-10-enyl]benzene-1,2-diol is confirmed by distinct 1H NMR and FTIR spectra, differentiating it from the saturated 3-heptadecylcatechol and the C15 pentadecenyl analog (litreol). The (Z)-olefinic proton signal and the specific aromatic substitution pattern provide a unique spectroscopic fingerprint [1]. While multiple heptadecenyl isomers exist (e.g., with the double bond at the 8-position, CAS 54954-20-0), only the 10-(Z) isomer yields the specific InChI Key: FNLMCNKPGGHKQL-FPLPWBNLSA-N, enabling unambiguous compound verification prior to use in sensitive assays [2].
| Evidence Dimension | Spectroscopic Identity Confirmation |
|---|---|
| Target Compound Data | 1H NMR and FTIR spectra confirm the 10-(Z)-heptadecenyl substitution pattern on a 1,2-benzenediol ring. Exact Mass: 346.28718 g/mol. InChI Key: FNLMCNKPGGHKQL-FPLPWBNLSA-N. |
| Comparator Or Baseline | 3-heptadecylcatechol (saturated analog, CAS 5862-27-1): lacks olefinic signals. 3-(8Z)-heptadecenylcatechol (positional isomer, CAS 54954-20-0): distinct InChI Key and NMR shifts. |
| Quantified Difference | Presence of a specific (Z)-olefinic proton signal in NMR absent in the saturated analog. Exact mass and InChI Key are uniquely resolvable from the 8-(Z) positional isomer. |
| Conditions | 1D 1H NMR and FTIR spectroscopic analysis; data compiled in SpectraBase. |
Why This Matters
For procurement, this structural certainty ensures the purchased compound (often provided '>=95% LC/MS-ELSD') is the correct isomer, avoiding experimental failure due to misidentified or mixed isomers, which is critical for SAR studies on double-bond position effects .
- [1] SpectraBase. 3-[(Z)-Heptadec-10-enyl]benzene-1,2-diol. Compound ID: 42K4vpfWcEQ. View Source
- [2] J-GLOBAL. 3-[(Z)-10-Heptadecenyl]catechol. ID: 200907087512862495. View Source
